2-(4-chloro-5-(3-chlorophenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine
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Overview
Description
2-(4-chloro-5-(3-chlorophenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-(3-chlorophenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-(3-chlorophenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the imidazole ring or chlorinated aromatic rings using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-(3-chlorophenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-5-phenyl-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine
- 2-(4-chloro-5-(3-methylphenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine
Uniqueness
2-(4-chloro-5-(3-chlorophenyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine is unique due to the presence of both chloro and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H11Cl2N3O2S |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-[4-chloro-5-(3-chlorophenyl)imidazol-1-yl]-5-methylsulfonylpyridine |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-23(21,22)12-5-6-13(18-8-12)20-9-19-15(17)14(20)10-3-2-4-11(16)7-10/h2-9H,1H3 |
InChI Key |
NYQQVCWYMNKOMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)N2C=NC(=C2C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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